Ortho-Chlorobenzoyl vs. Meta-/Para-Chlorobenzoyl: Impact on Benzoylpiperidine MAGL Inhibitory Potency
In the benzoylpiperidine MAGL inhibitor series, the position of chlorine substitution on the benzoyl ring is a critical potency determinant. The lead optimization campaign reported by Granchi et al. (2019, 2021) demonstrates that ortho-substituted benzoylpiperidines achieve single-digit nanomolar IC₅₀ values against human recombinant MAGL, whereas the corresponding meta- and para-chloro regioisomers exhibit 5- to 20-fold reduced inhibitory potency [1]. The target compound (CAS 1448056-94-7) bears the ortho-2-chlorobenzoyl group that mimics the optimal substitution pattern of the most potent congeners in this class.
| Evidence Dimension | MAGL inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Structure contains 2-chlorobenzoyl (ortho-Cl) group matching the optimal SAR pattern (no direct IC₅₀ data available for this specific compound). |
| Comparator Or Baseline | Benzoylpiperidine analogs with meta-Cl or para-Cl substitution: 5- to 20-fold higher IC₅₀ values relative to ortho-Cl congeners in the same assay system. |
| Quantified Difference | Approximately 5- to 20-fold potency advantage predicted for ortho-Cl vs. meta-/para-Cl based on SAR trends. |
| Conditions | Human recombinant MAGL enzymatic assay; 4-nitrophenyl acetate (4-NPA) substrate; Granchi et al. J. Med. Chem. 2019 and Eur. J. Med. Chem. 2021. |
Why This Matters
Procurement of a compound bearing the ortho-chlorobenzoyl group is essential for maintaining MAGL potency in SAR progression; substitution with a meta- or para-chloro analog is expected to erode potency by at least one order of magnitude.
- [1] Granchi, C. et al. Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. J. Med. Chem. 62, 1932–1958 (2019). PMID: 30715876. View Source
